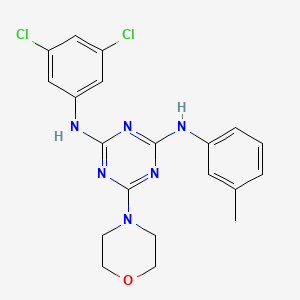

![molecular formula C20H28N4 B6488293 4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 728010-05-7](/img/structure/B6488293.png)

4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been studied for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

Phenylpiperazine derivatives have been synthesized for various studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study synthesized benzimidazole derivatives conventionally, where the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives has been analyzed using various methods such as 3D quantitative structure–activity relationship (3D QSAR) investigations . The presence of the carbonyl group (C O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .Chemical Reactions Analysis

Phenylpiperazine derivatives have shown various chemical reactions. For example, they have displayed moderate acetylcholinesterase inhibitory activities in vitro . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can vary. For example, one study reported a yield of 57%; m.p: 162–165 °C; IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

- Bioactivity : In vitro studies revealed that several derivatives of this compound exhibit moderate inhibitory activity against AChE. Notably, compound 6g demonstrated potent AChE inhibition with an IC50 of 0.90 μM .

Anxiolytic Activity

- Evaluation : The anxiolytic activity of these hybrids was assessed using the Elevated Plus Maze test and hole board test in mice .

Antibacterial Properties

- Effectiveness : These hybrids exhibit potent antimicrobial effects, particularly against resistant bacterial strains .

Anti-Inflammatory Potential

Mecanismo De Acción

Target of Action

The primary target of 4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This increase can enhance cognitive functions, as acetylcholine plays a significant role in learning and memory . The compound also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Result of Action

The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .

Propiedades

IUPAC Name |

4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4/c1-22(2)18-10-8-17(9-11-18)20(16-21)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-11,20H,12-16,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVNXQMCUULQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488212.png)

![3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488220.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488237.png)

![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488243.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488257.png)

![2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B6488271.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488286.png)

![N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6488287.png)

![2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6488291.png)

![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488298.png)

![4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488306.png)

![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488314.png)

![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid](/img/structure/B6488326.png)